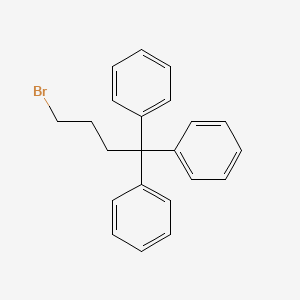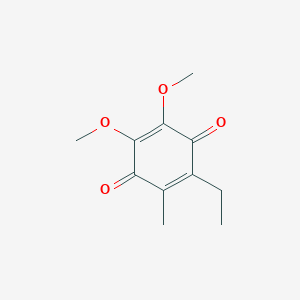![molecular formula C16H21ClO B14369763 4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol CAS No. 90137-75-0](/img/structure/B14369763.png)
4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is an organic compound that features a phenol group substituted with a chlorine atom and a 3-methylcyclohex-3-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-chlorophenol with 3-methylcyclohex-3-en-1-yl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the double bond in the cyclohexene ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted phenols.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the chlorine atom and cyclohexene ring can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylcyclohex-3-en-1-yl)propan-2-ol
- 2,2,6-Trimethyl-6-(4-methylcyclohex-3-en-1-yl)dihydro-2H-pyran-4(3H)-one
- 3-Methyl-2-cyclohexen-1-one
Uniqueness
4-Chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol is unique due to the presence of both a chlorine atom and a cyclohexene ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
90137-75-0 |
|---|---|
Molekularformel |
C16H21ClO |
Molekulargewicht |
264.79 g/mol |
IUPAC-Name |
4-chloro-2-[2-(3-methylcyclohex-3-en-1-yl)propan-2-yl]phenol |
InChI |
InChI=1S/C16H21ClO/c1-11-5-4-6-12(9-11)16(2,3)14-10-13(17)7-8-15(14)18/h5,7-8,10,12,18H,4,6,9H2,1-3H3 |
InChI-Schlüssel |
PHPBNISLFLVWGR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CCCC(C1)C(C)(C)C2=C(C=CC(=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B14369681.png)

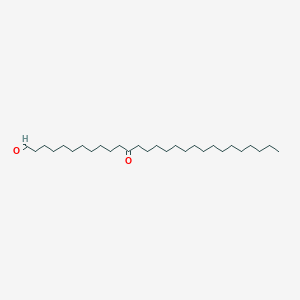
![N-Benzyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14369700.png)
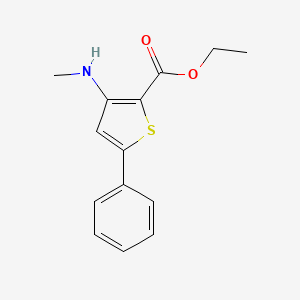
![4-{2-[3-(4-Hydroxyphenyl)-3-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14369714.png)
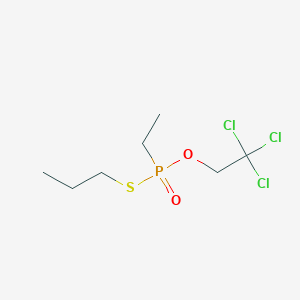

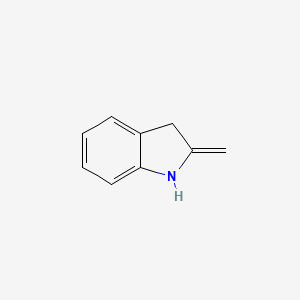
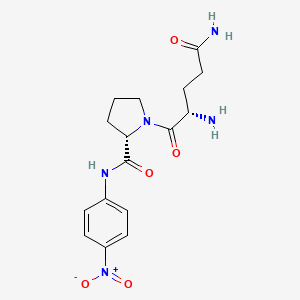

![Ethyl 2-[(6-{[5-(ethoxycarbonyl)-4-hydroxypyrimidin-2-yl]amino}hexyl)amino]-4-hydroxypyrimidine-5-carboxylate](/img/structure/B14369742.png)
